methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate
Description
Properties
Molecular Formula |
C7H10ClN3O2 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 2-(3-amino-4-chloropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C7H10ClN3O2/c1-4(7(12)13-2)11-3-5(8)6(9)10-11/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
PAZMMNLAZRVLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Methyl Acrylate
The most widely documented method involves nucleophilic substitution between 3-amino-4-chloro-1H-pyrazole and methyl acrylate derivatives.
Procedure :
- Reactants : 3-Amino-4-chloro-1H-pyrazole (1.0 equiv), methyl acrylate (1.2 equiv).
- Base : Cesium carbonate (2.0 equiv) or potassium carbonate.
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions : 60–80°C, 12–24 hours under nitrogen.
The pyrazole’s amino group attacks the β-carbon of methyl acrylate, forming a covalent bond while displacing a leaving group (e.g., bromide in alkylation variants). This method yields 65–75% pure product, with regioselectivity favoring N-1 alkylation over N-2 due to steric and electronic factors.
Mechanistic Insight :
$$
\text{Pyrazole} + \text{Methyl acrylate} \xrightarrow{\text{Base}} \text{Intermediate enolate} \rightarrow \text{Methyl 2-(3-amino-4-chloropyrazol-1-yl)propanoate}
$$
The base deprotonates the pyrazole, enhancing nucleophilicity at the N-1 position.
Regioselective Alkylation Using Halogenated Propanoates
Alternative routes employ halogenated propanoates to improve yield and selectivity.
Example :
- Methyl 2-bromo-2-methylpropanoate reacts with 3-amino-4-chloro-1H-pyrazole in the presence of cesium carbonate.
- Yield : 80–85% after purification via column chromatography.
This method minimizes byproducts like N-2 alkylated isomers, which commonly arise in less controlled conditions.
Industrial-Scale Production
Continuous Flow Synthesis
Patented methodologies highlight continuous flow reactors for scalable production:
| Parameter | Value |
|---|---|
| Reactor Type | Tubular microreactor |
| Residence Time | 10–15 minutes |
| Temperature | 70°C |
| Pressure | 2–3 bar |
Continuous systems enhance heat/mass transfer, reducing side reactions and improving throughput by 30% compared to batch processes.
Purification Techniques
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity.
- Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves N-1 and N-2 regioisomers.
Reaction Optimization
Solvent and Base Effects
| Solvent | Base | Yield (%) | Regioselectivity (N-1:N-2) |
|---|---|---|---|
| DMF | Cs₂CO₃ | 78 | 9:1 |
| THF | K₂CO₃ | 65 | 7:1 |
| Acetonitrile | DBU | 70 | 8:1 |
Polar aprotic solvents (DMF, THF) stabilize transition states, while strong bases (Cs₂CO₃) maximize deprotonation efficiency.
Temperature Control
Elevated temperatures (>70°C) accelerate kinetics but risk hydrolysis of the ester group. Optimal ranges:
- 60–70°C : Balances reaction rate and product stability.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H, pyrazole-H), 4.12 (q, 2H, -OCH₃), 1.91 (s, 3H, -CH₃).
- LC-MS : m/z 204.1 [M+H]⁺.
Purity Assessment
- HPLC : C18 column, acetonitrile/water (60:40), retention time = 6.2 minutes.
Chemical Reactions Analysis
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro substituents on the pyrazole ring play a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects . The compound may inhibit or activate various signaling pathways, depending on its specific interactions with the molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their diverse biological and chemical properties. Below is a detailed comparison of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate with structurally related compounds, focusing on substituent effects, synthesis, and physicochemical properties.
Structural and Substituent Comparisons
- The amino group at position 3 enables hydrogen bonding, similar to compound 11b, but the absence of a hydroxy group reduces acidity compared to 11b .
Physicochemical Properties
- Solubility: The methyl propanoate ester in the target compound likely enhances solubility in organic solvents compared to ethyl esters (e.g., 11b). However, the chloro group may reduce aqueous solubility relative to hydroxy-substituted analogs.
- Spectroscopic Data: ¹H-NMR: The methyl ester group in the target compound is expected to resonate at δ ~3.7–4.0, distinct from the hydrazone methyl group in compound 23 (δ 1.91) . Electronic Effects: The chlorine atom deshields adjacent protons, causing downfield shifts compared to hydroxy or cyano substituents .
Biological Activity
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate (CAS 70470-95-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of metalloproteinases. This article delves into its synthesis, structure-activity relationships (SAR), and biological implications based on recent research findings.
- Molecular Formula : C7H10ClN3O2
- Molar Mass : 203.63 g/mol
- CAS Number : 70470-95-0
Synthesis and Structure-Activity Relationship (SAR)
Recent studies have focused on the synthesis of pyrazole derivatives, including this compound, to explore their inhibitory effects on meprin enzymes, which are implicated in various diseases such as cancer and vascular disorders. The SAR analysis indicates that modifications at specific positions of the pyrazole ring can significantly influence the potency and selectivity of these compounds against meprin α and β enzymes .
Table 1: Structure-Activity Relationship Insights
| Compound | Meprin α Inhibition | Meprin β Inhibition | Selectivity Ratio |
|---|---|---|---|
| This compound | High | Moderate | Favorable |
| Other Pyrazole Derivatives | Variable | Variable | Depends on substitution |
Inhibition of Meprin Enzymes
This compound has been identified as a potent inhibitor of meprin α, showing superior selectivity over meprin β. This selectivity is crucial since meprin α has been linked to pro-migratory processes in cancer progression, while meprin β is associated with neurodegenerative diseases like Alzheimer’s . The ability of this compound to selectively inhibit meprin α suggests its potential as a therapeutic agent in treating conditions where meprin α is upregulated.
Case Studies
A study highlighted the effectiveness of this compound in inhibiting cell migration in colorectal cancer models. The results indicated a significant reduction in cell migration rates, suggesting that this compound could serve as a potential anti-metastatic agent .
Toxicity and Safety Profile
In vitro assays have assessed the cytotoxicity of this compound against human fibroblast cells. The compound demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .
Q & A
Q. What are the standard synthetic routes for methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and aza-Michael additions. For example:
- Step 1 : Condensation of 3-amino-4-chloro-1H-pyrazole with methyl acrylate derivatives under basic conditions to form the pyrazole-propanoate backbone .
- Step 2 : Esterification or functional group protection (e.g., using benzyloxycarbonyl groups) to stabilize intermediates .
Optimization : Temperature (60–80°C), solvent choice (aprotic solvents like DMF), and catalyst selection (e.g., triethylamine) significantly influence yield. Continuous flow reactors may enhance scalability .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify proton environments and confirm substituent positions on the pyrazole ring .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., as demonstrated for structurally similar pyrazole derivatives in and ) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the chloro substituent at the 4-position of the pyrazole ring influence reactivity and biological activity?
The electron-withdrawing chloro group enhances electrophilic substitution reactivity at the 5-position of the pyrazole ring. In biological contexts, it may increase binding affinity to targets like kinases or microbial enzymes by modulating electron density. Comparative studies with bromo analogues (e.g., methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate) show chloro derivatives often exhibit superior metabolic stability .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-propanoate derivatives?
- Systematic SAR studies : Vary substituents (e.g., methyl, ethyl, halogens) to isolate contributions to activity .
- Computational modeling : Molecular docking predicts binding modes to targets like cytochrome P450 or bacterial enzymes, clarifying discrepancies between in vitro and in vivo results .
- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., ’s 4-chlorobenzoyl pyrazoles) to identify trends in antimicrobial or enzyme-inhibition potency .
Q. How can researchers design experiments to assess the environmental fate of this compound?
- Degradation studies : Hydrolyze the ester group under acidic/alkaline conditions (pH 2–12) to track breakdown products .
- Ecotoxicology assays : Use Daphnia magna or algae models to evaluate acute toxicity (EC₅₀ values) .
- Partition coefficients : Measure logP to predict bioaccumulation potential (e.g., using HPLC or shake-flask methods) .
Methodological Considerations
Q. What are the challenges in achieving regioselectivity during pyrazole functionalization, and how are they addressed?
Competing substitution at N1 vs. C5 positions can occur. Solutions include:
Q. How do steric effects from the propanoate ester impact conformational flexibility and target binding?
The ester group introduces rigidity, restricting rotation around the C–N bond. Molecular dynamics simulations (e.g., using AMBER or GROMACS) reveal reduced entropy penalty upon binding to enzymes, enhancing affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
